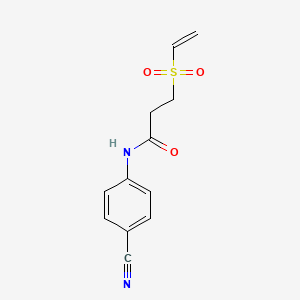

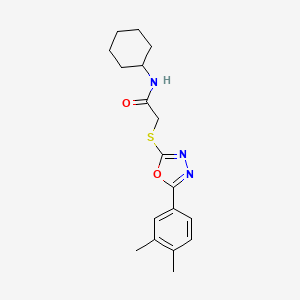

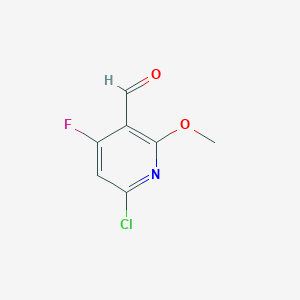

![molecular formula C12H12ClN5O B2528219 2-{[1-(5-氯嘧啶-2-基)氮杂环丁-3-基]甲基}-2,3-二氢吡啶并氮杂-3-酮 CAS No. 2202259-82-1](/img/structure/B2528219.png)

2-{[1-(5-氯嘧啶-2-基)氮杂环丁-3-基]甲基}-2,3-二氢吡啶并氮杂-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azetidinone derivatives and related compounds has been a subject of interest due to their potential biological activities. In the papers provided, various methods of synthesizing azetidinone derivatives are described. For instance, perimidine-1-acetic acid hydrazide undergoes condensation with aromatic aldehydes to yield Schiff base derivatives, which are then subjected to cyclocondensation with chloroacetyl chloride to produce 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones with established antibacterial and antifungal activities . Similarly, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one are prepared through Betti’s condensation reaction, followed by treatment with chloroacetic acid and POCl3, resulting in compounds with promising antibacterial activities . Another synthesis approach involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate and subsequent hydrazinolysis to produce acetohydrazide derivatives with plant growth stimulating effects .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. For example, the structures of novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(un/substitutedphenyl)azetidin-2-ones are confirmed by spectral techniques and further analyzed through molecular docking studies to evaluate their affinity for the enzyme transpeptidase, which correlates with their antibacterial activity . Additionally, the X-ray crystal structure analyses and 13C NMR characterization of fused heterocycles with a 1,3,5-triazine-2,4(1H,3H)-dione ring provide insights into the predominant tautomers in solution .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include condensation, cyclocondensation, and hydrazinolysis. These reactions are monitored using analytical thin-layer chromatography to ensure the correct progression and formation of the desired products . The reaction of 2-amino-4(3H)-pyrimidinone with chloroformyl isocyanate, followed by methylation, is another example of the chemical reactions used to synthesize heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structures and the presence of functional groups. The antibacterial and antifungal activities of these compounds suggest that they interact with biological targets, which can be attributed to their chemical properties . The plant growth stimulating effect of some derivatives indicates that these compounds may also interact with plant enzymes or receptors . The spectroscopic data obtained from IR and NMR techniques are essential for determining the physical properties such as molecular weight and the presence of specific functional groups that contribute to the compounds' reactivity and biological activities.

科学研究应用

抗菌和抗结核作用

研究已合成并评估了氮杂环酮类似物,包括源自嘧啶的类似物,以了解其抗菌和抗结核活性。这些化合物已针对各种细菌和真菌菌株进行了测试,包括结核分枝杆菌,证明了在设计新的抗菌和抗结核药物方面具有潜力 (Chandrashekaraiah 等,2014), (Modha 等,2002)。

抗炎作用

氮杂环酮也已合成,以了解其潜在的抗炎活性。涉及吲哚基氮杂环酮的研究已显示出显着的抗炎特性,在实验模型中与非甾体抗炎药 (NSAID) 相比更具优势 (Kalsi 等,1990)。

抗抑郁和益智剂

2-氮杂环酮的合成及其作为潜在抗抑郁和益智剂的评估突出了此类化合物的中央神经系统 (CNS) 活性。一些衍生物已表现出显着的抗抑郁活性,而另一些则在实验模型中显示出益智作用 (Thomas 等,2016)。

促进植物生长的作用

研究还探索了嘧啶衍生物的合成,以了解其促进植物生长的作用。初步生物筛选确定了具有显着作用的化合物,为农业应用提供了潜力 (Pivazyan 等,2019)。

属性

IUPAC Name |

2-[[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O/c13-10-4-14-12(15-5-10)17-6-9(7-17)8-18-11(19)2-1-3-16-18/h1-5,9H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRSYOTUVRIQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)Cl)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

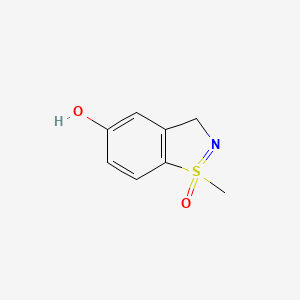

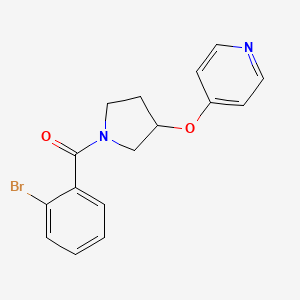

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)

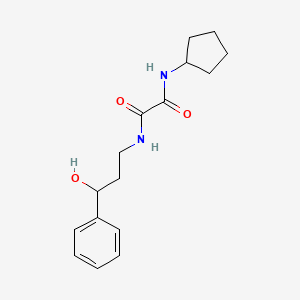

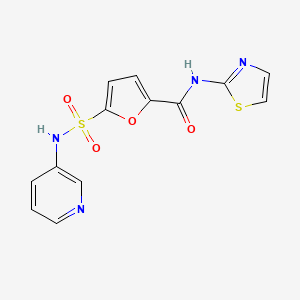

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2528142.png)

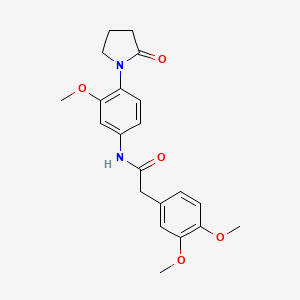

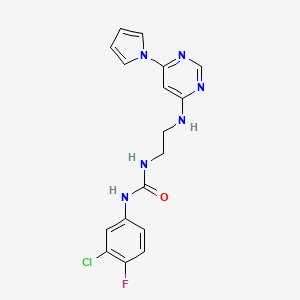

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2528155.png)

![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)